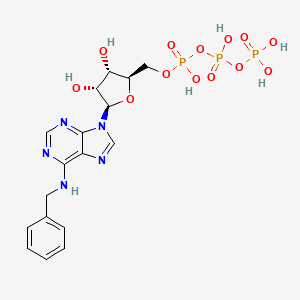
N6-Benzyladenosine 5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzyladenosine 5’-triphosphate: is a modified nucleotide analog of adenosine triphosphate (ATP). It is an N-phenyl-substituted derivative of ATP and is often used as a ligand in biochemical research to study protein interactions and enzyme activities . This compound is particularly valuable in the field of molecular biology and biochemistry due to its ability to selectively inhibit certain enzymes and its role in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzyladenosine 5’-triphosphate typically involves the protection of adenosine, followed by benzylation and subsequent phosphorylation. One common method includes the use of protective agents such as trimethylchlorosilane to protect the hydroxyl groups of adenosine. Benzyl chloride is then added to introduce the benzyl group at the N6 position. Finally, the protected adenosine is phosphorylated to yield N6-Benzyladenosine 5’-triphosphate .
Industrial Production Methods: Industrial production of N6-Benzyladenosine 5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N6-Benzyladenosine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert N6-Benzyladenosine 5’-triphosphate into its reduced forms.
Substitution: The benzyl group at the N6 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzyladenosine derivatives, while substitution reactions can produce various N6-substituted adenosine analogs .
Scientific Research Applications
Chemistry: N6-Benzyladenosine 5’-triphosphate is used as a tool to study enzyme kinetics and protein-ligand interactions. It serves as a substrate for various enzymes, allowing researchers to investigate the catalytic mechanisms and binding affinities of these enzymes .
Biology: In biological research, this compound is employed to study cellular signaling pathways and nucleotide metabolism. It is particularly useful in experiments involving ATP-binding proteins and kinases.
Medicine: N6-Benzyladenosine 5’-triphosphate has potential therapeutic applications due to its ability to modulate enzyme activities. It is being investigated for its role in regulating cellular processes and its potential use in treating diseases related to nucleotide metabolism.
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic kits. Its ability to selectively inhibit certain enzymes makes it valuable for various analytical applications.
Mechanism of Action
N6-Benzyladenosine 5’-triphosphate exerts its effects by binding to specific enzymes and proteins, thereby modulating their activities. The benzyl group at the N6 position enhances its binding affinity and selectivity for certain targets. This compound can inhibit ATPase activity and interfere with ATP-binding proteins, affecting various cellular processes such as energy metabolism and signal transduction .
Comparison with Similar Compounds
N6-Methyladenosine 5’-triphosphate: Another modified nucleotide with a methyl group at the N6 position.
N6-Benzyladenosine: A simpler analog without the triphosphate group.
N6-Propargyladenosine 5’-triphosphate: A derivative with a propargyl group at the N6 position.
Uniqueness: N6-Benzyladenosine 5’-triphosphate is unique due to its specific substitution at the N6 position, which enhances its binding affinity and selectivity for certain enzymes and proteins. This makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C17H22N5O13P3 |
|---|---|
Molecular Weight |
597.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H22N5O13P3/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
NUUDCFZWGUJXPV-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



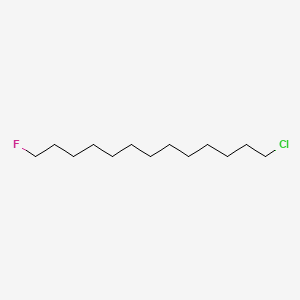
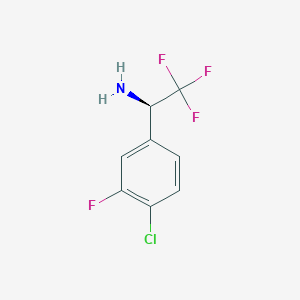

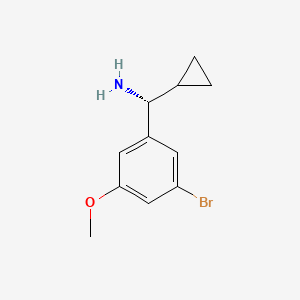
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
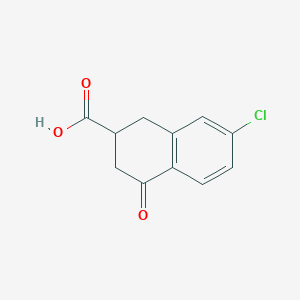
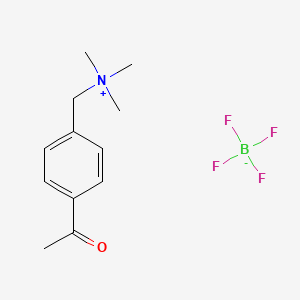
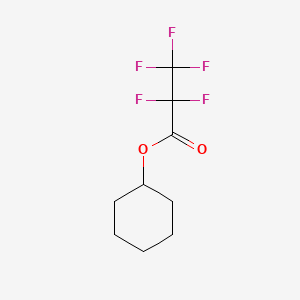
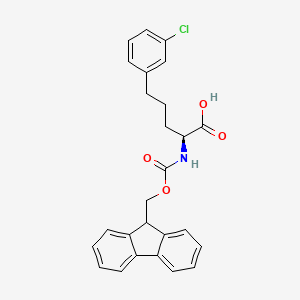

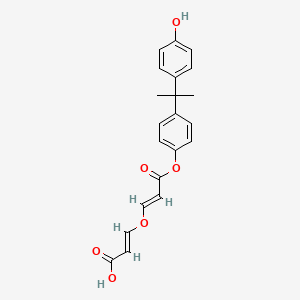
![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
